molecular formula C13H17FN2O B2626504 N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide CAS No. 926199-67-9

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide

Cat. No.: B2626504
CAS No.: 926199-67-9
M. Wt: 236.29
InChI Key: AEMBEDJANFYSAP-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H17FN2O and a molecular weight of 236.28 g/mol . It is identified by the CAS Registry Number 926199-67-9 . This compound is intended for research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans. In scientific research, this compound serves as a valuable chemical intermediate. Patent literature indicates that cyclohexanecarboxamide derivatives are investigated for their utility as sensates in consumer products . These compounds can interact with biological targets, such as the TRPM8 receptor, to elicit a cooling or tingling sensation, making them of significant interest for the development of new sensory agents . The compound is offered with a typical purity of 97% . Researchers should handle it with appropriate precautions, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMBEDJANFYSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926199-67-9
Record name N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide typically involves the reaction of 5-amino-2-fluoroaniline with cyclohexanecarboxylic acid chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide has several applications across different scientific domains:

Chemistry

  • Building Block for Complex Molecules : It serves as an intermediate in the synthesis of various organic compounds, allowing for the development of more complex chemical entities.

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe in proteomics research, facilitating the study of protein interactions and functions .

Medicine

  • Therapeutic Properties : Ongoing research explores its anti-inflammatory and analgesic effects, with potential applications in treating degenerative diseases .
  • Anticancer Activity : Preliminary studies suggest that related compounds exhibit significant anticancer properties, indicating that this compound may also have similar effects .

Industry

  • Material Development : It is utilized in developing new materials and chemical processes, contributing to advancements in various industrial applications .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that compounds structurally similar to this compound showed significant growth inhibition against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties .
  • Inflammatory Disease Treatment : Research indicates that derivatives of this compound could modulate inflammatory pathways effectively, providing insights into its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the amino group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Several N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H₂L₁–H₂L₉) have been synthesized with substituents such as chloro, methyl, methoxy, and naphthyl groups on the aryl ring. These compounds exhibit diverse physicochemical and biological properties:

  • Electron-Withdrawing Groups (e.g., Cl) : Derivatives like H₂L₂ (2-chlorophenyl) and H₂L₃ (3-chlorophenyl) show enhanced metal-chelating capabilities due to increased electrophilicity .
  • Naphthyl Substituents : H₂L₉ (naphthalen-1-yl) adopts a chair cyclohexane conformation stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography .

Key Difference: The target compound’s 2-fluoro-5-aminoaryl group likely enhances hydrogen-bonding capacity and metabolic stability compared to chlorinated or methoxylated analogues.

Fluorinated Cyclohexanecarboxamides in Imaging Agents

Fluorinated derivatives like 18F-FCWAY and 18F-Mefway are used as PET tracers for serotonin 1A (5-HT₁A) receptors:

  • 18F-FCWAY : Contains a trans-4-fluoro group on the cyclohexane ring. It exhibits high receptor affinity but rapid defluorination in vivo, limiting its utility .
  • 18F-Mefway : Features a fluoromethyl group at the bridgehead position, reducing defluorination and improving pharmacokinetics .

Cyclohexanecarboxamide vs. Cyclopentanecarboxamide and Benzamide Derivatives

  • N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide: The benzamide backbone and heptyloxy chain increase lipophilicity (higher log P), favoring blood-brain barrier penetration .

Key Insight : The cyclohexane ring in the target compound balances flexibility and steric bulk, which may optimize interactions with hydrophobic binding pockets.

Alkyl-Substituted Analogues

Compounds like N-(heptan-4-yl)cyclohexanecarboxamide and N-(octan-2-yl)cyclohexanecarboxamide feature alkyl chains instead of aryl groups. These derivatives exhibit lower polarity (log P ~3–4) and are explored for their surfactant-like properties or as intermediates in drug synthesis .

Contrast : The aromatic amine in the target compound enables π-π stacking and hydrogen bonding, critical for receptor interactions, unlike alkyl-substituted analogues.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide Cyclohexanecarboxamide 2-F, 5-NH₂ on aryl High hydrogen-bonding potential
H₂L₁ (Phenyl) Cyclohexanecarboxamide Phenyl Metal chelation, antifungal activity
18F-FCWAY Cyclohexanecarboxamide trans-4-F, piperazine moiety PET imaging (5-HT₁A receptors)
N-(5-amino-2-fluorophenyl)cyclopentanecarboxamide Cyclopentanecarboxamide 2-F, 5-NH₂ on aryl Increased rigidity, diagnostic probes
N-(heptan-4-yl)cyclohexanecarboxamide Cyclohexanecarboxamide Heptan-4-yl Surfactant applications

Research Findings and Implications

  • Synthetic Flexibility : The target compound can be synthesized via acyl chloride intermediates, similar to methods used for H₂L₁–H₂L₉ .
  • Biological Relevance: The amino and fluoro groups may enhance interactions with enzymes or receptors, as seen in 5-HT₁A-targeted imaging agents .
  • Metabolic Stability : Fluorine positioning (2- vs. 4-) could mitigate defluorination issues observed in 18F-FCWAY .

Biological Activity

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry and proteomics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₈F₁N₂O and a molecular weight of 250.31 g/mol. Its structure features a cyclohexane ring attached to a carboxamide group and an amino-substituted fluorophenyl moiety. The presence of the fluorine atom enhances its binding affinity to biological targets, while the amino group allows for hydrogen bonding interactions, crucial for its biological activity.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has been studied for its interaction with various receptors, including serotonin receptors, which are critical in modulating neurotransmission and other physiological processes .
  • Biochemical Probing : The compound is investigated as a biochemical probe in proteomics, aiding in the study of protein interactions and functions.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound possesses anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate pain pathways and inflammatory responses through receptor interactions.

Proteomics Research

The compound is being explored as a biochemical probe for proteomics applications. Its unique structural features allow it to selectively bind to specific proteins, facilitating the study of protein dynamics and interactions within biological systems.

Study on Receptor Interaction

A study examined the interaction of this compound with serotonin receptors. Results indicated that the compound could act as an agonist or antagonist depending on the receptor subtype involved. This duality suggests potential therapeutic applications in treating mood disorders or other conditions linked to serotonin dysregulation .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics, with a moderate half-life that supports its use in therapeutic settings. Its metabolism involves enzymatic pathways that can be influenced by structural modifications .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-amino-2-methoxyphenyl)cyclohexanecarboxamideMethoxy group additionEnhanced solubility; potential neuroprotective effects
N-(4-Aminophenyl)cyclohexanecarboxamideSimilar cyclohexane backboneDifferent receptor binding profile
N-(3-Aminophenyl)cyclobutanecarboxamideSmaller cyclobutane ringAltered stability; varied reactivity

This table illustrates how structural variations influence the biological activity of related compounds, guiding further research into optimizing therapeutic agents based on the core structure of this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Copper-catalyzed alkylation reactions under mild conditions (room temperature, photoinduced) are effective for synthesizing cyclohexanecarboxamide derivatives. For example, cyclohexanecarboxylic acid can react with alkyl halides in the presence of a copper catalyst and ligands (e.g., phenanthroline derivatives) to form the amide bond. Reaction optimization may involve adjusting stoichiometry (e.g., 2:1 alkyl halide-to-acid ratio) and purification via column chromatography (e.g., gradient elution with hexane/ethyl acetate) .
  • Key Variables : Solvent choice (e.g., anhydrous ether), catalyst loading, and reaction time influence yield and purity. Substitution reactions with nucleophiles (e.g., amines) may require tailored catalysts or bases .

Q. How is the structural configuration of N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for resolving crystal structures. For example, derivatives of cyclohexanecarboxamide have been characterized using single-crystal X-ray diffraction to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding). Complementary techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify proton environments and carbon backbone integrity.
  • FT-IR : Peaks at ~3276 cm1^{-1} (N-H stretch) and ~1635 cm1^{-1} (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in receptor binding affinity data for N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide when used as a PET tracer?

  • Methodology : Variability in radioligand binding (e.g., 5-HT1A_{1A} serotonin receptors) may arise from differences in radiolabeling efficiency, metabolite interference, or off-target interactions. Strategies include:

  • Comparative Studies : Directly compare tracers like 18F^{18}\text{F}-Mefway and 18F^{18}\text{F}-FCWAY in the same model system to isolate structure-activity relationships (e.g., fluoromethyl vs. fluoro substitution effects) .
  • Metabolite Analysis : Use HPLC to quantify radiolabeled metabolites in plasma and correct for nonspecific binding in kinetic modeling .

Q. What computational and experimental approaches are used to predict and validate the pharmacokinetic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.
  • Molecular Docking : Simulate interactions with target receptors (e.g., 5-HT1A_{1A}) to guide structural modifications.
  • In Vivo PET/MRI Co-Registration : Validate brain uptake and clearance rates using hybrid imaging in preclinical models .

Q. How can researchers address challenges in crystallizing N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide for structural studies?

  • Methodology :

  • Solvent Screening : Use high-throughput vapor diffusion trials with polar/nonpolar solvent mixtures (e.g., DMSO/water).
  • Co-Crystallization : Introduce thiourea-based co-formers to stabilize lattice frameworks via hydrogen bonding, as demonstrated in cyclohexanecarboxamide-thiourea derivatives .

Data Analysis and Contradiction Mitigation

Q. What statistical frameworks are recommended for analyzing dose-response data when this compound exhibits non-linear pharmacokinetics?

  • Methodology :

  • Non-Compartmental Analysis (NCA) : Calculate AUC, CmaxC_{\text{max}}, and t1/2t_{1/2} for preliminary profiling.
  • Compartmental Modeling : Use software like SAAM II or MATLAB to fit multi-exponential curves and identify saturation kinetics.
  • Bayesian Hierarchical Models : Account for inter-subject variability in receptor occupancy studies .

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